N-[(furan-2-yl)methyl]-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide
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Overview
Description
N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}benzoyl chloride under appropriate conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce amine derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide: Unique due to its combination of furan, methoxyphenyl, and thiadiazole rings.
N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-hydroxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-chlorophenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of N-[(furan-2-yl)methyl]-N’-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-28(17-9-11-18(31-2)12-10-17)23-27-26-22(33-23)15-5-7-16(8-6-15)25-21(30)20(29)24-14-19-4-3-13-32-19/h3-13H,14H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANPRMIJNSCLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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